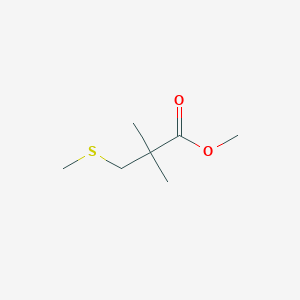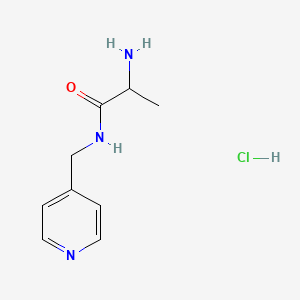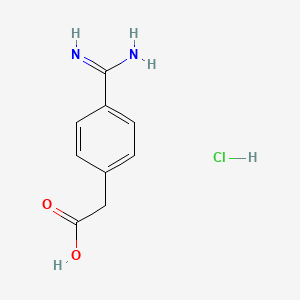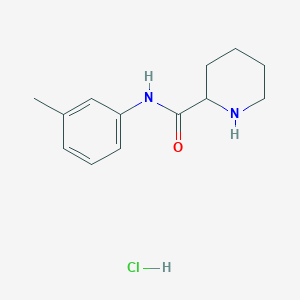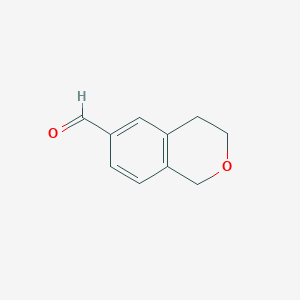
Isochroman-6-carbaldehyd
Übersicht
Beschreibung
3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease-Inhibitoren
Isochroman-6-carbaldehyd-Derivate wurden synthetisiert und als Urease-Inhibitoren gegen Helicobacter pylori evaluiert . Urease spielt eine wichtige Rolle in der Pathogenese von H. pylori im Magen-Darm-Trakt, was die Inhibition von Urease zu einem vielversprechenden Ansatz gegen H. pylori-Infektionen macht.
Synthese heterocyclischer Gerüste
this compound ist ein nützliches Zwischenprodukt bei der Synthese heterocyclischer Gerüste . Zum Beispiel wurden Chromen- und Chinolin-3-carbaldehyde, die durch eine Vilsmeyer-Haack-Reaktion von Flavanonen bzw. Azaflavanonen erhalten werden können, zur Synthese anderer wertvoller Heterocyclen verwendet .
Antibakterielle Aktivität
Verbindungen, die das Isochroman-Gerüst enthalten, haben eine antimikrobielle Aktivität gezeigt . Dies macht this compound zu einem potenziellen Ausgangspunkt für die Entwicklung neuer antimikrobieller Wirkstoffe .
Anti-Alzheimer-Aktivität
Isochroman-Derivate haben ein Potenzial in der Behandlung der Alzheimer-Krankheit gezeigt . Das Isochroman-Gerüst ist in vielen Verbindungen mit etabliertem medizinischem Wert vorhanden, einschließlich solcher mit Anti-Alzheimer-Aktivität .
Antioxidative Aktivität
Isochroman-Derivate wurden auch mit antioxidativer Aktivität in Verbindung gebracht . Antioxidantien spielen eine entscheidende Rolle beim Schutz des Körpers vor Schäden durch freie Radikale, und this compound könnte möglicherweise zur Entwicklung neuer antioxidativer Medikamente verwendet werden .
Herz-Kreislauf-Aktivität
Verbindungen, die das Isochroman-Gerüst enthalten, haben eine Herz-Kreislauf-Aktivität gezeigt . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Medikamente zur Behandlung von Herz-Kreislauf-Erkrankungen verwendet werden könnte .
Wirkmechanismus
Target of Action
It’s worth noting that isochromane derivatives have been found to exhibit antioxidant potential and α-glucosidase inhibition . Therefore, it can be inferred that Isochromane-6-carbaldehyde may interact with similar targets.
Mode of Action
Based on the known activities of isochromane derivatives, it can be hypothesized that isochromane-6-carbaldehyde may interact with its targets to inhibit oxidative stress and α-glucosidase activity .
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging .
Result of Action
Based on the known activities of isochromane derivatives, it can be inferred that isochromane-6-carbaldehyde may exhibit antioxidant activity and α-glucosidase inhibition , potentially leading to a reduction in oxidative stress and regulation of carbohydrate metabolism.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXFOAGCYIPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-70-3 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


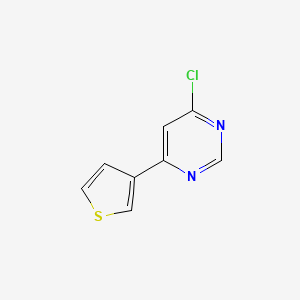
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)
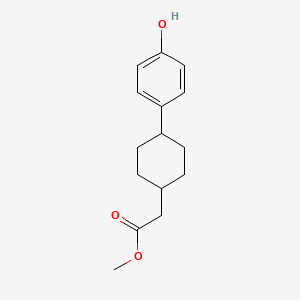
![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)
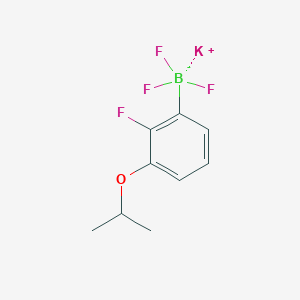

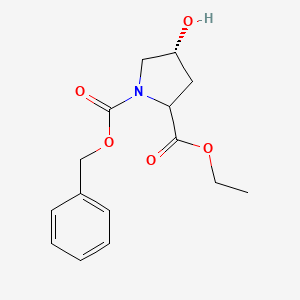
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)
